10-tosyl-10H-phenoxazine
Overview
Description
10-tosyl-10H-phenoxazine is a derivative of phenoxazine . Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Synthesis Analysis
Phenoxazines have been the subject of various structural modifications over the years to develop new phenoxazines with improved properties . Organic synthesis has been used extensively to alter the parent structures and create novel derivatives with enhanced biological and material capabilities .
Molecular Structure Analysis
Phenoxazine is a heterocyclic compound. The structure of phenoxazine consists of an oxazine fused to two benzene rings . It occurs as the central core of a number of naturally occurring chemical compounds .
Chemical Reactions Analysis
Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This has necessitated synthetic developments and modifications of the scaffold .
Physical And Chemical Properties Analysis
The molecular formula of 10-phenyl-10H-phenoxazine is C18H13NO, and its molecular weight is 259.307 g/mol .
Future Directions
Phenoxazines have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Therefore, it is critical to conduct more frequent reviews of the work done in this area . The development of next-generation matrices for sensitive detection of hard-to-be-ionized molecules by MALDI MS has also been suggested .
properties
IUPAC Name |
10-(4-methylphenyl)sulfonylphenoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZNMEIBMACSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-tosyl-10H-phenoxazine | |
CAS RN |
55476-47-6 | |
Record name | 55476-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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